molecular formula C13H21NO4 B3125699 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate CAS No. 328974-72-7

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate

Cat. No. B3125699
CAS RN: 328974-72-7
M. Wt: 255.31 g/mol
InChI Key: YBJCITSLLADAFM-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate, also known as tBMVPD, is an organic compound with a wide range of applications in organic chemistry and biochemistry. It is a versatile reagent with a range of synthetic and analytical uses. It is used to prepare a variety of compounds such as 1,2-diketones, 1,2-diamines, and vinylcyclopropanes. It is also used in the synthesis of a variety of natural products, such as steroids, alkaloids, and terpenes. In addition, tBMVPD has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

Mechanism of Action

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate is an organic compound that acts as an alkylating agent. In an alkylation reaction, a nucleophilic species, such as an alkoxide ion, attacks an electrophilic species, such as an alkyl halide, resulting in the formation of an alkyl group. In the case of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate, the nucleophilic species is the alkoxide ion, while the electrophilic species is the tert-butyl bromide. The reaction results in the formation of a tert-butyl group, which is then esterified with maleic anhydride to form the final product.
Biochemical and Physiological Effects
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has not been studied for its biochemical or physiological effects. As an alkylating agent, it may have the potential to interact with nucleophilic sites on proteins or other biomolecules, but this has not been studied in detail.

Advantages and Limitations for Lab Experiments

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, it is a versatile reagent that can be used in a variety of synthetic and analytical reactions. The main limitation of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate is its potential toxicity, as it is an alkylating agent. It should be handled with care and proper safety precautions should be taken when working with it.

Future Directions

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has a wide range of potential applications in organic chemistry and biochemistry. Future research should focus on exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, further studies should be conducted to determine the biochemical and physiological effects of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate, as well as its potential toxicity. Finally, research should be conducted to explore the potential of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate as a reagent

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as steroids, alkaloids, and terpenes. In addition, 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used as a reagent in organic synthesis and analytical chemistry. For example, it has been used as a reagent in the synthesis of 1,2-diketones, 1,2-diamines, and vinylcyclopropanes.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5S)-5-ethenylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-6-9-7-8-10(11(15)17-5)14(9)12(16)18-13(2,3)4/h6,9-10H,1,7-8H2,2-5H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJCITSLLADAFM-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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